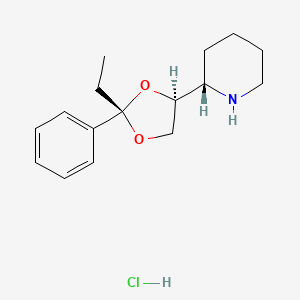

Etoxadrol hydrochloride

Description

BenchChem offers high-quality Etoxadrol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etoxadrol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2650241-86-2 |

|---|---|

Molecular Formula |

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

IUPAC Name |

(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |

InChI Key |

YXNTVNNAXUKHQM-CLUYDPBTSA-N |

Isomeric SMILES |

CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Binding affinity of etoxadrol HCl to phencyclidine receptors

An In-Depth Technical Guide to the Binding Affinity of Etoxadrol HCl at Phencyclidine Receptors

Abstract

Etoxadrol, a dissociative anesthetic developed in the 1970s, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its primary mechanism of action involves high-affinity binding to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[1][4][5] This interaction physically obstructs cation flow, thereby modulating excitatory neurotransmission. Although its clinical development was halted due to adverse psychotomimetic effects similar to those of PCP, etoxadrol remains a valuable pharmacological tool for studying the structure and function of the NMDA receptor.[1][4][5] This guide provides a comprehensive technical overview of the binding affinity of etoxadrol, detailing the quantitative parameters, the experimental methodologies used for their determination, the underlying molecular mechanisms, and the structure-activity relationships that govern its interaction with the PCP receptor site.

Introduction: The Etoxadrol-NMDA Receptor Interaction

Etoxadrol (CL-1848C) is a chiral molecule belonging to the dioxolane class of compounds.[1] Like phencyclidine (PCP) and ketamine, it produces anesthetic and analgesic effects by acting as an antagonist at the NMDA receptor, a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory.[1][6][7][8]

The target for etoxadrol is not the glutamate binding site itself, but a distinct, high-affinity site located deep within the receptor's ion channel, known as the phencyclidine (PCP) binding site or PCP receptor.[1][4][9] By binding to this site, etoxadrol functions as an open-channel blocker; it can only access its binding site when the channel is activated and opened by the binding of glutamate and a co-agonist (like glycine or D-serine).[10] This non-competitive mechanism of antagonism is central to its pharmacological profile. Understanding the precise binding affinity of etoxadrol is therefore critical for elucidating its mechanism of action and for the rational design of new NMDA receptor modulators with improved therapeutic profiles.

Quantitative Analysis of Binding Affinity

The affinity of a ligand for its receptor is a quantitative measure of the strength of their interaction. It is typically expressed using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

-

IC₅₀ (Half Maximal Inhibitory Concentration): This is an operational parameter that represents the concentration of an unlabeled drug (the competitor, e.g., etoxadrol) required to displace 50% of a specific radiolabeled ligand from its receptor in a competitive binding assay.[11] It is dependent on the experimental conditions, particularly the concentration of the radioligand used.[11]

-

Kᵢ (Inhibition Constant): This is a true measure of binding affinity, independent of experimental conditions.[11] It represents the equilibrium dissociation constant for the binding of the competitor ligand to the receptor. A lower Kᵢ value signifies a higher binding affinity.[12] The Kᵢ is often calculated from the IC₅₀ value using the Cheng-Prusoff equation.

The binding affinity of etoxadrol for the PCP site has been determined through competitive radioligand binding assays.

| Compound | Receptor Site | Radioligand Displaced | Kᵢ (Inhibition Constant) | Source |

| Etoxadrol | PCP Site (NMDA Receptor) | [³H]TCP (Tenocyclidine) | 107 nM | Wikipedia[1] |

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the protocol for determining the binding affinity of etoxadrol must be robust and include self-validating controls. The following is a detailed methodology based on standard practices for studying the PCP binding site.[10][13][14][15]

Core Principle

This assay quantifies the ability of unlabeled etoxadrol HCl to compete with a radiolabeled ligand, such as [³H]Tenocyclidine ([³H]TCP) or [³H]MK-801, for the PCP binding site within the NMDA receptor channel in rat brain tissue homogenates.[13][16] The amount of radioactivity measured is inversely proportional to the affinity of etoxadrol for the receptor.

Materials & Reagents

-

Biological Material: Whole rat brains (minus cerebellum), rapidly dissected and frozen.

-

Radioligand: [³H]TCP or -MK-801.

-

Test Compound: Etoxadrol HCl, dissolved to create a stock solution and serial dilutions.

-

Buffers:

-

Homogenization Buffer: 5 mM Tris-HCl, pH 7.4, chilled to 4°C.

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

-

Reagents for Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a known, unlabeled PCP-site ligand like PCP itself or MK-801.

-

Equipment:

-

Glass-Teflon homogenizer.

-

High-speed refrigerated centrifuge.

-

Incubation water bath.

-

Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Liquid scintillation counter and scintillation cocktail.

-

Step-by-Step Methodology

Step 1: Crude Synaptic Membrane Preparation

-

Rationale: To enrich the sample with the NMDA receptors, which are concentrated in the synaptic membranes of neurons.

-

Thaw rat brains on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.

Step 2: Competitive Binding Assay

-

Prepare assay tubes in triplicate for each condition:

-

Total Binding (TB): Assay Buffer + Radioligand + Membrane Preparation.

-

Non-Specific Binding (NSB): Assay Buffer + Radioligand + High concentration of unlabeled ligand (e.g., 10 µM MK-801) + Membrane Preparation.

-

Competition: Assay Buffer + Radioligand + Varying concentrations of Etoxadrol HCl + Membrane Preparation.

-

-

Add the components to the tubes in the specified order. The final assay volume is typically 250-500 µL. The radioligand concentration should be close to its dissociation constant (Kᴅ) to ensure assay sensitivity.

-

Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.

Step 3: Separation of Bound and Free Ligand

-

Rationale: To isolate the radioligand that is bound to the receptors on the membranes from the unbound radioligand in the solution.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This quickly separates the membranes (with bound ligand) from the buffer.

-

Immediately wash the filters with several volumes of ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

Step 4: Quantification

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for several hours in the dark for chemical equilibration.

-

Measure the radioactivity in each vial using a liquid scintillation counter, expressed as Disintegrations Per Minute (DPM) or Counts Per Minute (CPM).

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). This represents the radioactivity bound specifically to the PCP receptors.

-

Generate Competition Curve: For each concentration of etoxadrol, calculate the percentage of specific binding relative to the control (tubes with no etoxadrol). Plot this percentage against the logarithm of the etoxadrol concentration.

-

Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve fit) on the competition curve to determine the concentration of etoxadrol that inhibits 50% of the specific binding (the IC₅₀ value).

-

Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

-

Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.

-

Experimental Workflow Diagram

Caption: Fig 1. Workflow for Competitive Radioligand Binding Assay.

Mechanism of Action and Receptor Signaling

Etoxadrol's binding affinity is functionally expressed through its modulation of the NMDA receptor signaling pathway.

NMDA Receptor Activation and Signaling

The NMDA receptor is a heterotetramer typically composed of two GluN1 and two GluN2 subunits.[6] Its activation is a multi-step, coincidence-detection process:

-

Agonist Binding: Both the primary neurotransmitter, glutamate (binding to GluN2), and a co-agonist, either glycine or D-serine (binding to GluN1), must be present.[17]

-

Depolarization: At resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺).[1] This block is only relieved when the postsynaptic membrane is depolarized, typically by activation of nearby AMPA receptors.

-

Ion Influx: Once opened, the channel is permeable to Na⁺ and K⁺, and notably, has a high permeability to Ca²⁺.[1][7] The influx of Ca²⁺ acts as a critical second messenger, activating a cascade of downstream signaling molecules such as CaMKII and protein kinase A (PKA), which are fundamental to processes like long-term potentiation (LTP) and synaptic plasticity.[7][8]

Etoxadrol's Antagonistic Action

Etoxadrol acts as a non-competitive, open-channel blocker. It does not compete with glutamate or glycine for their binding sites. Instead, it enters the ion channel after it has been opened and binds with high affinity to the PCP site within the pore.[1] This binding event physically occludes the channel, preventing the influx of Ca²⁺ and other cations, thereby effectively shutting down the receptor's signaling cascade.

Caption: Fig 2. Etoxadrol as an open-channel blocker of the NMDA receptor.

Structure-Activity Relationships (SAR)

The high binding affinity of etoxadrol is dictated by its specific chemical structure. Studies on etoxadrol and its analogues have revealed key pharmacophoric features necessary for potent interaction with the PCP binding site.[4][5][13]

-

Core Moieties: The presence of both a phenyl group and a protonatable amino group (within the piperidine ring) is a shared, critical feature among many PCP site ligands, including PCP, ketamine, and etoxadrol.[1] These groups are thought to form crucial hydrophobic and ionic interactions with residues within the channel pore.

-

Piperidine Ring: This group is important for affinity. N-alkylation of the piperidine nitrogen results in inactive compounds, suggesting steric hindrance or disruption of a key interaction.[13] However, the entire ring is not strictly necessary, as some analogues with simpler aminoalkyl side chains retain strong receptor affinity.[4][5]

-

Dioxolane Ring System:

-

Ethyl Group: The ethyl group at the C2 position of the dioxolane ring is important. Replacing it with larger alkyl groups, such as propyl or isopropyl, can lead to compounds with even higher potency than etoxadrol.[13]

-

Phenyl Group: Substitution on the C2-phenyl ring significantly impacts affinity. For example, adding a chlorine atom at the ortho position produces an analogue with potency comparable to the highly potent TCP.[13] This suggests the binding pocket can accommodate and favorably interact with substituted aromatic rings. Replacing the phenyl ring with a bioisosteric thienyl ring maintains comparable affinity.[13]

-

Caption: Fig 3. Key structural features of Etoxadrol for SAR.

Conclusion and Future Directions

Etoxadrol HCl is a high-affinity, non-competitive antagonist of the NMDA receptor, with a Kᵢ of 107 nM for the intra-channel PCP binding site.[1] Its mechanism as an open-channel blocker has been thoroughly characterized and serves as a classic example of this form of receptor antagonism. The detailed protocols for radioligand binding assays provide a reliable framework for quantifying its affinity and that of related compounds.

While the therapeutic development of etoxadrol was abandoned due to its hallucinatory and psychotomimetic side effects, the extensive structure-activity relationship data generated from its analogues remains highly valuable.[4][5] This knowledge provides a blueprint for medicinal chemists aiming to design novel NMDA receptor modulators. Future research may focus on leveraging these SAR insights to develop antagonists with different kinetic properties (e.g., faster off-rates) or subtype selectivity, potentially separating the therapeutic effects (e.g., neuroprotection, antidepressant action) from the undesirable side effects that have historically plagued this class of drugs.[18]

References

-

Etoxadrol - Wikipedia. [Link]

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

-

What are NMDA Receptors? - News-Medical. [Link]

-

Thurkauf, A., de Costa, B., & Jacobson, A. E. (1991). Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 34(8), 2618–2624. [Link]

-

The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. [Link]

-

PCP site 2 - Wikipedia. [Link]

-

Wünsch, B. (2001). Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity. Current topics in medicinal chemistry, 1(6), 511–530. [Link]

-

Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience letters, 76(2), 221–227. [Link]

-

Wünsch, B., & Zott, M. (1998). Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol. Archiv der Pharmazie, 331(5), 177–184. [Link]

-

Wünsch, B. (2001). Relationships Between the Structure of Dexoxadrol and Etoxadrol Analogues and their NMDA Receptor Affinity. Current Topics in Medicinal Chemistry, 1(6), 511-530. [Link]

-

Etoxadrol - PubChem. [Link]

-

Vance, K. M., & Hansen, K. B. (2014). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 615, 23–45. [Link]

-

Radioligand Binding Assay | Gifford Bioscience. [Link]

-

NMDA receptor - Wikipedia. [Link]

-

Principles of drug action - Cambridge University Press. [Link]

- Anwyl, R. (1999). Metabotropic glutamate receptors: electrophysiological properties and role in plasticity. Brain research. Brain research reviews, 29(1), 83–120.

-

Etoxadrol | C16H23NO2 | CID 14208380 - PubChem - NIH. [Link]

-

Bandyopadhyay, S., & Basu, A. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of neurophysiology, 88(5), 2639–2644. [Link]

-

Radioligand Binding Assays in the Drug Discovery Process: Potential Pitfalls of High Throughput Screenings - PubMed. [Link]

-

Structure Activity Relationships - Drug Design Org. [Link]

-

CS-SOP-46 Phencyclidine(PCP) - LABORATORY SERVICES BUREAU. [Link]

-

Li, F., & Tsien, J. Z. (2009). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. Sheng li xue bao : [Acta physiologica Sinica], 61(5), 381–392. [Link]

-

Radioligand Binding Proteomics | Deep Profiling of Cell Receptors - Sapient Bio. [Link]

-

Khan, A. Z. (2016). An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 24(4), 387–395. [Link]

-

ETOXADROL - gsrs. [Link]

-

Structure Activity Relationship - Cholinergic Drugs - Pharmacy 180. [Link]

Sources

- 1. Etoxadrol - Wikipedia [en.wikipedia.org]

- 2. Etoxadrol | 28189-85-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCP site 2 - Wikipedia [en.wikipedia.org]

- 10. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]

The Rise and Fall of Etoxadrol: A Technical History of a Dissociative Anesthetic

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxadrol (CL-1848C), a derivative of the dioxolane class of compounds, emerged in the mid-20th century as a promising intravenous anesthetic agent. Its development was part of a broader scientific endeavor to create safer and more effective anesthetics, building on the understanding of the pharmacology of phencyclidine (PCP) and its analogs. Like its predecessors, etoxadrol's mechanism of action is centered on the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain perception. This guide provides a comprehensive technical overview of the historical development of etoxadrol, from its chemical synthesis and stereochemical intricacies to its pharmacological profile and clinical evaluation. By examining the causality behind the experimental choices and the ultimate reasons for its discontinuation, this document serves as a valuable case study in drug development, offering insights into the complex interplay of efficacy, safety, and the enduring challenge of mitigating adverse psychotomimetic effects in dissociative anesthetics.

Introduction: The Quest for Ideal Anesthesia and the Dawn of Dissociatives

The development of etoxadrol is rooted in the ongoing quest for an ideal anesthetic—a compound that could induce a state of reversible unconsciousness, analgesia, amnesia, and muscle relaxation with minimal physiological disruption and a wide safety margin. The discovery of phencyclidine (PCP) in the 1950s opened a new chapter in anesthetic research, introducing the concept of "dissociative anesthesia." This unique state is characterized by a profound sense of detachment from the environment, potent analgesia, and amnesia, without the significant cardiorespiratory depression associated with traditional general anesthetics.

However, the clinical utility of PCP was severely limited by its significant psychotomimetic side effects, including hallucinations, delirium, and psychosis, which could persist long after the primary anesthetic effects had subsided. This led to a concerted effort to synthesize and evaluate PCP analogs with a more favorable therapeutic index, aiming to retain the desirable anesthetic and analgesic properties while minimizing the undesirable psychiatric adverse effects. It was within this scientific context that etoxadrol and its close relative, dexoxadrol, were synthesized and investigated.

Chemical Synthesis and Stereochemistry: A Tale of Isomers

The chemical structure of etoxadrol is (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine. Its synthesis is intrinsically linked to that of dexoxadrol, another potent NMDA receptor antagonist.

Synthetic Pathway

The synthesis of etoxadrol was achieved through a stereospecific route starting from the cleavage of dexoxadrol ((S,S)-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane)[1]. This precursor provides the crucial chiral intermediate, (S,S)-1-(2-piperidyl)-1,2-ethanediol, which possesses the desired stereochemistry at two of the three chiral centers of etoxadrol[1].

Experimental Protocol: Synthesis of Etoxadrol from Dexoxadrol (Conceptual)

-

Cleavage of Dexoxadrol: Dexoxadrol is subjected to a cleavage reaction to yield (S,S)-1-(2-piperidyl)-1,2-ethanediol. This can be conceptually achieved through methods that break the acetal linkage, such as acid-catalyzed hydrolysis, while preserving the stereochemistry of the diol and the piperidine ring.

-

Formation of the Dioxolane Ring: The resulting (S,S)-1-(2-piperidyl)-1,2-ethanediol is then reacted with a suitable ketone or its equivalent to form the 1,3-dioxolane ring. In the case of etoxadrol, this would involve a reaction with a propiophenone derivative (ethyl phenyl ketone) or a related precursor under conditions that favor acetal formation. This step introduces the third chiral center at the C2 position of the dioxolane ring.

-

Purification and Isolation: The final product, etoxadrol, is then purified from the reaction mixture using standard techniques such as chromatography and crystallization to isolate the desired stereoisomer.

The Critical Role of Stereochemistry

Etoxadrol possesses three chiral centers, leading to the possibility of eight stereoisomers. The biological activity of etoxadrol is highly dependent on its absolute configuration, which was determined to be (2S, 4S, 6S) by single-crystal X-ray analysis[1]. Its epimer at the C-2 position, epietoxadrol (2R,4S,6S), is significantly less potent, highlighting the strict stereochemical requirements for high-affinity binding to the NMDA receptor[1]. The affinity of etoxadrol for the phencyclidine binding site is comparable to that of PCP itself and is approximately 35 times greater than that of its epimer, epietoxadrol[1].

Figure 1: Conceptual synthetic pathway of Etoxadrol.

Pharmacology and Mechanism of Action: Targeting the NMDA Receptor

Etoxadrol exerts its effects primarily through its interaction with the NMDA receptor, a ligand-gated ion channel crucial for excitatory neurotransmission in the central nervous system.

Non-Competitive Antagonism at the PCP Binding Site

Etoxadrol is a non-competitive antagonist of the NMDA receptor[2]. It binds with high affinity to a site within the ion channel of the receptor, known as the phencyclidine (PCP) binding site. This binding event physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its co-agonists, glutamate and glycine. This "open-channel blockade" is a characteristic feature of dissociative anesthetics like PCP and ketamine.

Experimental Protocol: NMDA Receptor Binding Assay (MK-801)

A common method to assess the affinity of compounds for the PCP binding site is a radioligand binding assay using MK-801, a potent and selective ligand for this site.

-

Membrane Preparation: Rat brain cortical membranes are prepared by homogenization and centrifugation to isolate the fraction rich in NMDA receptors.

-

Incubation: The membranes are incubated with a fixed concentration of MK-801 and varying concentrations of the test compound (etoxadrol).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound MK-801, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of MK-801 (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Structure-Activity Relationships (SAR)

The affinity of dioxolane derivatives for the NMDA receptor is governed by specific structural features:

-

Substituents at the Acetal Center (C2): High affinity is generally observed in compounds with a phenyl group and an alkyl group (like the ethyl group in etoxadrol) or two phenyl groups (as in dexoxadrol) at this position[3][4].

-

The Dioxolane Ring: The 1,3-dioxolane ring is a critical pharmacophoric element. Modifications to this ring generally lead to a loss of activity.

-

The Piperidine Moiety: The piperidine ring contributes to the overall binding affinity. While the entire ring is not strictly necessary, an aminoalkyl substructure is required for strong receptor interaction[3][4].

-

Stereochemistry: As previously mentioned, the (S,S,S) configuration of etoxadrol is optimal for high-affinity binding.

Figure 2: Etoxadrol's non-competitive antagonism of the NMDA receptor.

Preclinical and Clinical Evaluation: A Promising Anesthetic with a Dark Side

Etoxadrol underwent both preclinical and clinical investigations to assess its potential as an intravenous anesthetic.

Preclinical Findings

In animal models, etoxadrol demonstrated potent anesthetic and analgesic properties. It produced a state of dissociative anesthesia similar to that of PCP and ketamine. Studies in rodents and non-human primates confirmed its efficacy in producing surgical anesthesia and its reinforcing properties, indicating a potential for abuse[2].

Table 1: Preclinical Effects of Etoxadrol

| Effect | Animal Model | Observations |

| Anesthesia | Rodents, Monkeys | Dose-dependent loss of righting reflex, surgical anesthesia. |

| Analgesia | Rodents, Monkeys | Increased pain threshold in various models. |

| Behavioral Effects | Monkeys | Self-administration in a lever-pressing paradigm, indicating reinforcing properties[2]. |

| Neurochemical Effects | Rats | Decreased serotonin synthesis and increased dopamine synthesis in the brain[2]. |

Clinical Investigation

A key clinical investigation of etoxadrol hydrochloride (CL-1848C) in 28 patients provided crucial insights into its effects in humans[5].

-

Anesthetic Efficacy: A dose of 0.75 mg/kg produced anesthesia for an average of 26 minutes (ranging from 14 to 53 minutes)[5]. The anesthesia was characterized by profound analgesia and amnesia, with the preservation of pharyngeal and laryngeal reflexes[5].

-

Physiological Effects: Etoxadrol caused a slight increase in systolic and diastolic blood pressure, as well as an increase in heart rate and respiratory rate[5].

-

Adverse Effects: The most significant and ultimately decisive finding was the high incidence of adverse psychotomimetic effects. Over 20% of the patients experienced unpleasant dreams and aberrations that could last for up to 24 hours[5]. In one case of an excessive dose (4.65 mg/kg), the patient remained in a cataleptic, amnesic, and analgesic state for six days[5].

Table 2: Clinical Data for Etoxadrol (CL-1848C)

| Parameter | Value | Reference |

| Anesthetic Dose | 0.75 mg/kg | [5] |

| Duration of Anesthesia | ~26 minutes (average) | [5] |

| Incidence of Unpleasant Dreams/Aberrations | >20% | [5] |

| Cardiovascular Effects | Increased blood pressure and heart rate | [5] |

| Respiratory Effects | Increased respiratory rate | [5] |

Discontinuation and Legacy: A Cautionary Tale in Anesthetic Development

The development of etoxadrol was ultimately halted in the late 1970s due to the unacceptably high incidence of severe and prolonged psychotomimetic side effects, such as nightmares and hallucinations[2][4]. Despite its potent anesthetic and analgesic properties and a relatively wide safety margin in terms of cardiovascular and respiratory stability, the inability to separate these desired effects from the profound and distressing psychological adverse events rendered it unsuitable for clinical use.

The story of etoxadrol serves as a critical lesson in the development of dissociative anesthetics. It underscores the persistent challenge of modulating the NMDA receptor to achieve analgesia and anesthesia without inducing psychosis-like symptoms. The experience with etoxadrol, along with that of PCP and even the more clinically accepted ketamine, has guided subsequent research toward developing NMDA receptor modulators with improved side-effect profiles. This includes the exploration of subunit-selective NMDA receptor antagonists and compounds that target allosteric modulatory sites on the receptor, in the hope of fine-tuning the pharmacological response to achieve the desired therapeutic effects with greater precision and safety.

Conclusion

Etoxadrol represents a significant, albeit ultimately unsuccessful, chapter in the history of anesthetic drug development. Its journey from a promising synthetic compound to a discontinued clinical candidate provides a rich technical narrative for scientists in the field. The detailed understanding of its synthesis, the critical importance of its stereochemistry, its well-defined mechanism of action at the NMDA receptor, and the clear clinical data that led to its downfall offer invaluable insights. For researchers and drug development professionals, the story of etoxadrol is not one of failure, but rather a crucial data point in the ongoing and complex endeavor to create the next generation of safer and more effective anesthetic agents.

References

- Thurkauf, A., Zenk, P. C., Balster, R. L., May, E. L., George, C., Carroll, F. I., ... & Mattson, M. V. (1988). Synthesis, absolute configuration, and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist. Journal of medicinal chemistry, 31(12), 2257–2263.

-

Organic Syntheses Procedure. 1,2-Ethanedithiol. Available from: [Link]

-

Wikipedia. Etoxadrol. Available from: [Link]

- Frederickson, E. L., Longnecker, D. E., & Allen, G. W. (1976). Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A). Anesthesia and analgesia, 55(3), 335–339.

-

PubMed. MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Available from: [Link]

- Sax, M., & Wünsch, B. (2006). Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity. Current topics in medicinal chemistry, 6(7), 723–732.

- Aepkers, M., & Wünsch, B. (2005). Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol. Bioorganic & medicinal chemistry, 13(24), 6836–6849.

Sources

- 1. Synthesis, absolute configuration, and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dissociative and analgesic properties of ketamine are independent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Adverse Drug Reactions in Psychotropic Medications: A Retrospective Analysis of Portuguese Pharmacovigilance Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of a ε-caprolactonic diterpenoid derivate by unexpected oxidative cleavage/lactonization of 2-oxoaustroeupatol - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of etoxadrol hydrochloride

Molecular Characterization, Synthesis, and Analytical Profiling

Executive Summary

Etoxadrol hydrochloride (CL-1848C) is a dissociative anesthetic and potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Structurally distinct from the arylcyclohexylamines (e.g., phencyclidine, ketamine), it belongs to the dioxolane class of anesthetics. This guide provides a rigorous technical analysis of its physicochemical properties, stereochemical synthesis, and analytical characterization protocols for researchers in neuropsychopharmacology and medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3]

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine hydrochloride |

| Common Name | Etoxadrol Hydrochloride |

| Development Code | CL-1848C |

| CAS Number (Salt) | 23239-37-4 |

| CAS Number (Free Base) | 28189-85-7 |

| Stereochemistry | (+)-Isomer; Absolute configuration (2S, 4S, 6S) |

Molecular Data

| Property | Value | Notes |

| Chemical Formula (Salt) | C₁₆H₂₄ClNO₂ | C₁₆H₂₃NO₂[1] · HCl |

| Molecular Weight (Salt) | 297.82 g/mol | Calculated (Base: 261.36 + HCl: 36.46) |

| Exact Mass (Free Base) | 261.1729 Da | Monoisotopic |

| Melting Point | 221.5 – 222 °C | Recrystallized from isopropanol |

| Optical Rotation | [α]²⁵D +16.63° | Concentration dependent (typically in MeOH) |

| Solubility | Soluble in water, ethanol, methanol | Lipophilic base protonates in aqueous acid |

Structural Analysis & Stereochemistry

Etoxadrol is the (+)-isomer of the molecule, specifically the (2S, 4S, 6S) enantiomer. Its pharmacological activity is highly stereospecific; the (-)-isomer is significantly less potent. The molecule features a rigid 1,3-dioxolane ring spiro-fused to a piperidine moiety, creating a distinct spatial arrangement of the phenyl and ethyl groups that mimics the pharmacophore of PCP despite the lack of a cyclohexane ring.

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and functional groups defining the etoxadrol scaffold.

Figure 1: Structural connectivity of Etoxadrol HCl, highlighting the critical pharmacophores and salt formation site.

Synthesis & Preparation Protocol

The synthesis of Etoxadrol Hydrochloride historically involves the resolution of the racemate or a stereoselective synthesis starting from a piperidine-diol precursor. A robust method involves the cleavage of the related compound Dexoxadrol to yield the chiral intermediate.

Synthetic Workflow

Precursor: (S)-2-(2-piperidyl)-1,2-ethanediol (derived from Dexoxadrol cleavage).

-

Acetalization: The chiral diol is condensed with propiophenone (ethyl phenyl ketone) under acidic catalysis (p-toluenesulfonic acid) in a dehydrating solvent (benzene or toluene) to form the 1,3-dioxolane ring.

-

Purification: The reaction yields a mixture of isomers. The desired (+)-isomer is isolated via fractional crystallization.

-

Salt Formation: The free base is dissolved in dry diethyl ether or isopropanol and treated with anhydrous hydrogen chloride gas.

Figure 2: Synthetic pathway for the production of Etoxadrol Hydrochloride from chiral diol precursors.

Analytical Characterization

To validate the identity and purity of Etoxadrol HCl, a multi-modal approach utilizing HPLC and Mass Spectrometry is required.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantification and purity assessment.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: Isocratic 70:30 (A:B) or gradient 10% B to 90% B over 15 min.

-

Detection: UV at 210 nm (low wavelength required due to lack of extensive conjugation) or Mass Spec.

Mass Spectrometry (LC-MS/MS)

Objective: Structural confirmation.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]

-

Parent Ion: [M+H]⁺ = m/z 262.2 (corresponding to the free base C₁₆H₂₃NO₂).

-

Key Fragments (Predicted):

-

m/z 84: Piperidine ring fragment (characteristic of 2-substituted piperidines).

-

m/z 178: Loss of piperidine ring (Dioxolane-phenyl-ethyl core).

-

Analytical Logic Diagram

Figure 3: Analytical workflow for the validation of Etoxadrol Hydrochloride.

Pharmacological Context

Etoxadrol acts as a high-affinity antagonist at the PCP binding site within the NMDA receptor channel pore.

-

Mechanism: Non-competitive antagonism. It binds only when the channel is open (use-dependent block).

-

Potency: Comparable to Phencyclidine (PCP) and Ketamine in analgesic efficacy but with a distinct side-effect profile (longer duration of action).

-

Research Utility: Used as a reference standard in binding assays to map the topography of the NMDA receptor pore.

References

-

Hardie, W. R., et al. (1966). 1,3-Dioxolanes with medicinal properties.[4] Journal of Medicinal Chemistry, 9(1), 127–136. Link

-

Thurkauf, A., et al. (1988). Synthesis, absolute configuration, and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist. Journal of Medicinal Chemistry, 31(12), 2257–2263. Link

-

PubChem. (n.d.). Etoxadrol Hydrochloride Compound Summary. National Library of Medicine. Link

-

DrugFuture. (n.d.). Chemical Index Database: Etoxadrol.Link

Sources

- 1. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]

- 2. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between etoxadrol and dexoxadrol pharmacology

Technical Comparative Monograph: Etoxadrol vs. Dexoxadrol Pharmacology

Executive Summary

Etoxadrol (CL-1848C) and Dexoxadrol (U-22,304A) represent a distinct class of dissociative anesthetics characterized by a dioxolane scaffold, diverging from the arylcyclohexylamine structure of Phencyclidine (PCP) and Ketamine. While both agents function as high-affinity, non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, their pharmacological utility was truncated by severe emergence phenomena.[1] This guide dissects their structural nuances, binding kinetics, and the specific experimental protocols required to evaluate their pharmacodynamics in a modern drug development context.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core differentiation between etoxadrol and dexoxadrol lies in the substitution pattern at the C2 position of the 1,3-dioxolane ring. This structural variance dictates their lipophilicity and specific interaction with the hydrophobic pocket of the NMDA receptor's PCP binding site.

Structural Comparison

| Feature | Etoxadrol (CL-1848C) | Dexoxadrol (U-22,304A) |

| IUPAC Name | (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine | (4S,6S)-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane |

| C2 Substituents | Ethyl / Phenyl (Asymmetric) | Phenyl / Phenyl (Symmetric) |

| Stereochemistry | (+)-Isomer (Active) | (+)-Isomer (Active) |

| Scaffold | Piperidine-Dioxolane | Piperidine-Dioxolane |

SAR Insights

-

Stereospecificity: Activity is strictly confined to the (S) configuration. The enantiomers (Levoxadrol) are devoid of anesthetic activity, functioning instead as antitussives, which confirms that the PCP binding site possesses strict steric constraints.

-

Hydrophobic Interaction: The "Ethyl vs. Phenyl" difference in Etoxadrol suggests that the binding pocket can accommodate bulkier aromatic groups (as seen in Dexoxadrol's diphenyl motif), but an aliphatic chain (ethyl) retains high potency (Ki ~69 nM), indicating flexibility in the hydrophobic cleft.

Graphviz Diagram 1: Structural Logic & SAR Flow

Caption: Structural divergence at the C2 position dictates binding affinity, while stereochemistry acts as the primary gatekeeper for functional activity.

Pharmacodynamics: The NMDA Antagonism Mechanism

Both compounds act as open-channel blockers . They require the NMDA receptor channel to be open (activated by Glutamate and Glycine) to bind, a mechanism that creates the characteristic "use-dependent" block.

Binding Affinity Profile

| Compound | Target Site | Binding Affinity ( | Selectivity Notes |

| Etoxadrol | NMDA (PCP Site) | ~69 nM | High selectivity vs. Sigma receptors compared to PCP. |

| Dexoxadrol | NMDA (PCP Site) | ~44 nM | High potency; analogs show varying Sigma selectivity. |

| MK-801 | NMDA (PCP Site) | ~3 nM | Reference standard (higher potency). |

| PCP | NMDA (PCP Site) | ~50–100 nM | Low selectivity (hits Sigma, DAT, SERT). |

Note:

Graphviz Diagram 2: NMDA Receptor Signaling & Blockade

Caption: Mechanism of Action. The drugs function as "foot-in-the-door" blockers, preventing ion flux only after the channel has been activated.

Pharmacokinetics & Clinical Toxicology

The clinical failure of these agents was not due to lack of efficacy, but due to the quality of recovery.

-

Onset: Rapid (approx. 90 seconds IV).[2]

-

Duration:

-

Metabolism: Highly lipophilic; extensive hepatic metabolism.

-

Adverse Event Profile (The Failure Point):

-

Emergence Delirium: Severe psychotomimetic effects including vivid nightmares, hallucinations, and agitation.

-

Comparison to Ketamine: While Ketamine also produces these effects, Etoxadrol and Dexoxadrol were reported to have a higher incidence or severity of "unpleasant" hallucinations in early trials, leading to their discontinuation.

-

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of Etoxadrol or Dexoxadrol in a modern lab, use this self-validating competitive binding protocol.

Objective

Determine the

Protocol Steps

-

Tissue Preparation:

-

Homogenize rat forebrain in ice-cold 50 mM Tris-Acetate buffer (pH 7.4) .

-

Centrifuge at 40,000 x g for 20 mins. Wash pellet 2x to remove endogenous glutamate/glycine.

-

Critical Step: Resuspend final pellet in buffer containing glutamate (10 µM) and glycine (10 µM) . (Reason: The channel must be open for the ligand to bind).

-

-

Assay Setup (96-well plate):

-

Total Binding: Membrane prep +

(2 nM) + Buffer. -

Non-Specific Binding (NSB): Membrane prep +

+ 10 µM (+)MK-801 (unlabeled saturating blocker). -

Test Wells: Membrane prep +

+ Etoxadrol/Dexoxadrol (Concentration range

-

-

Incubation:

-

Incubate for 2 hours at room temperature (Equilibrium is slow for channel blockers).

-

-

Harvesting:

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce filter binding.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation:

-

Graphviz Diagram 3: Assay Workflow

Caption: Radioligand binding workflow. Note the requirement for Glutamate/Glycine to activate the receptor, ensuring the binding site is accessible.

References

-

Thurkauf, A., et al. (1988).[4][5] "Synthesis, absolute configuration, and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist."[4][5] Journal of Medicinal Chemistry, 31(12), 2257-2263.[4][5] Link

-

Sax, M., & Wünsch, B. (2006).[5] "Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity." Current Topics in Medicinal Chemistry, 6(7), 723-732.[5] Link

-

Aepkers, M., & Wünsch, B. (2005).[7] "Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol." Bioorganic & Medicinal Chemistry, 13(24), 6836-6849. Link

-

Thurkauf, A., et al. (1992).[5] "Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents.[1][8][5][6][9] Synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 35(8), 1323-1329.[5] Link

Sources

- 1. Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etoxadrol - Wikipedia [en.wikipedia.org]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Etoxadrol [chemeurope.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Plasma Half-Life of Etoxadrol Hydrochloride: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the determination of the plasma half-life of etoxadrol hydrochloride, a potent N-methyl-D-aspartic acid (NMDA) receptor antagonist.[1][2] Given the limited publicly available pharmacokinetic data for this compound, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It outlines the principles and methodologies required to establish a robust understanding of etoxadrol's pharmacokinetic profile, a critical step in its potential journey from a preclinical candidate to a therapeutic agent.

Introduction: The Significance of Plasma Half-Life in the Profile of Etoxadrol

Etoxadrol is a dissociative anesthetic that exerts its effects through high-affinity antagonism of the NMDA receptor.[1][2] Early clinical investigations in the 1970s noted its anesthetic effects manifesting within 90 seconds of intravenous administration and lasting for 30 to 60 minutes, with analgesic properties persisting for up to two hours post-consciousness.[3] While these pharmacodynamic observations are insightful, they do not quantify the drug's persistence in the systemic circulation.

The plasma half-life (t½) is a fundamental pharmacokinetic parameter that dictates the time required for the concentration of a drug in the plasma to decrease by half.[4] This parameter is paramount for several reasons:

-

Dosing Regimen Design: The half-life informs the dosing frequency required to maintain therapeutic concentrations.

-

Prediction of Drug Accumulation: It helps predict whether multiple doses will lead to drug accumulation in the body.[4]

-

Duration of Action: It provides a more precise measure of the drug's duration of action and potential for side effects.

-

Time to Elimination: It is used to estimate the time needed to eliminate the drug from the body, which is crucial in case of adverse events.[4]

Etoxadrol's lipophilic nature suggests it can readily cross the blood-brain barrier and may be absorbed by fatty tissues, potentially influencing its distribution and elimination profile.[3] A thorough understanding of its plasma half-life is therefore essential for its development.

Theoretical Framework: Principles of Pharmacokinetics (ADME)

The plasma half-life of a drug is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5][6]

-

Absorption: For intravenous administration of etoxadrol, absorption is considered instantaneous and 100% bioavailable.[3]

-

Distribution: This refers to the reversible transfer of a drug from the bloodstream to various tissues. The lipophilicity of etoxadrol suggests a wide distribution into tissues.[3]

-

Metabolism: This involves the enzymatic conversion of the drug into other compounds, known as metabolites.[7] As a lipophilic compound, etoxadrol is likely metabolized in the liver to more water-soluble compounds to facilitate excretion.[7]

-

Excretion: This is the irreversible removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile).[8]

The interplay of these processes determines the overall pharmacokinetic profile of etoxadrol.

Preclinical Study Design for Etoxadrol Pharmacokinetics

A well-designed preclinical study is the cornerstone for accurately determining the plasma half-life of etoxadrol.[9][10]

Animal Model Selection

The choice of an appropriate animal model is critical for the relevance and translatability of preclinical pharmacokinetic data. Rodent models, such as Sprague-Dawley rats, are often used in initial pharmacokinetic screening due to their well-characterized physiology and ease of handling. For a more comprehensive evaluation, a non-rodent species, such as the Beagle dog, may be employed to assess inter-species variability.

Administration and Dosing

For an accurate determination of the elimination half-life, intravenous (IV) administration of etoxadrol hydrochloride is the preferred route as it bypasses the complexities of absorption. A single, well-tolerated dose should be administered to a cohort of animals.

Blood Sampling Schedule

A robust blood sampling schedule is crucial for accurately defining the plasma concentration-time curve. Blood samples should be collected at the following time points:

-

Pre-dose (0 hours)

-

Early phase (e.g., 2, 5, 15, 30 minutes post-dose) to capture the distribution phase.

-

Mid-phase (e.g., 1, 2, 4, 6 hours post-dose) to characterize the elimination phase.

-

Late phase (e.g., 8, 12, 24 hours post-dose) to ensure the terminal elimination phase is well-defined.

Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Etoxadrol Quantification in Plasma

A highly sensitive and specific bioanalytical method is required to accurately quantify etoxadrol concentrations in plasma.[11] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[12][13]

Step-by-Step Protocol for LC-MS/MS Method Development and Validation

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of etoxadrol).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Optimize the detection of etoxadrol and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Method Validation:

Pharmacokinetic Data Analysis and Half-Life Calculation

The plasma concentration-time data obtained from the LC-MS/MS analysis is used to calculate the pharmacokinetic parameters of etoxadrol. Non-compartmental analysis (NCA) is a standard approach for this.

The elimination half-life (t½) is calculated using the following equation:

t½ = 0.693 / λz

Where λz is the terminal elimination rate constant, determined from the slope of the log-linear terminal phase of the plasma concentration-time curve.

Hypothetical Pharmacokinetic Parameters for Etoxadrol in Rats

| Parameter | Unit | Value | Description |

| t½ | h | 2.5 | Elimination Half-Life |

| Cmax | ng/mL | 1500 | Maximum Plasma Concentration |

| AUC(0-inf) | ng*h/mL | 4500 | Area Under the Curve |

| Cl | L/h/kg | 0.5 | Clearance |

| Vd | L/kg | 1.8 | Volume of Distribution |

Metabolism and Clearance Pathways

The lipophilic nature of etoxadrol suggests that it will be extensively metabolized in the liver prior to excretion.[3] The primary metabolic pathways are likely to involve Phase I and Phase II reactions.[7][16]

-

Phase I Reactions: These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. For etoxadrol, this could involve hydroxylation or N-dealkylation.[16]

-

Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility for renal excretion.[16]

The primary routes of elimination for etoxadrol and its metabolites are expected to be renal (urine) and/or biliary (feces).[8][17]

Visualizations

Experimental Workflow for Etoxadrol Pharmacokinetic Study

Caption: Workflow for determining the plasma half-life of etoxadrol.

Hypothetical Metabolic Pathway of Etoxadroldot

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoxadrol - Wikipedia [en.wikipedia.org]

- 4. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. What The Body Does to A Drug: Pharmacokinetics | ClinicSearch [clinicsearchonline.org]

- 7. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. biotech-spain.com [biotech-spain.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. dspace.cuni.cz [dspace.cuni.cz]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. partone.litfl.com [partone.litfl.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: Preparation of Etoxadrol Hydrochloride Stock Solution for Injection

Abstract & Scope

This application note details the standardized protocol for preparing sterile, stable stock solutions of Etoxadrol Hydrochloride (CL-1848C) for parenteral administration (IV, IP, IM) in preclinical research. Etoxadrol is a piperidine-derivative dissociative anesthetic and potent NMDA receptor antagonist.[1][2] Due to the pH-dependent solubility profile of lipophilic amine salts, precise formulation is critical to prevent precipitation of the free base at physiological pH. This guide covers stoichiometric calculations, solubility limits, sterilization via membrane filtration, and stability-indicating storage conditions.

Chemical & Physical Profile

Before formulation, the researcher must account for the molecular weight difference between the salt form supplied and the active free base target dose.

| Parameter | Data | Notes |

| Compound Name | Etoxadrol Hydrochloride | (±)-2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine HCl |

| CAS Number | 23239-37-4 (HCl salt) | Base CAS: 28189-85-7 |

| MW (Salt) | ~297.82 g/mol | Used for weighing |

| MW (Base) | ~261.36 g/mol | Used for dose calculation |

| Salt Correction Factor (SCF) | 1.14 | |

| Solubility (Water) | Soluble (>20 mg/mL) | High solubility in acidic media; decreases as pH > 6.0 |

| pKa | ~8.5 - 9.5 (Piperidine N) | Protonated (charged) at physiological pH |

| Appearance | White crystalline powder | Hygroscopic; store desiccated |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Mechanistic Insight: Etoxadrol is a lipophilic amine. In its hydrochloride salt form, it is water-soluble because the nitrogen is protonated (

). If the solution pH is raised near or above its pKa (alkalinization), the molecule deprotonates to its neutral free base form, which is insoluble in water and will precipitate, potentially causing embolisms upon injection. Do not adjust the pH of the stock solution above 6.0.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Pre-Formulation Calculations

To ensure the administered dose reflects the active drug (free base), the weighed mass must be corrected.[1]

Salt Correction Formula

Example Calculation:

-

Target: Prepare 10 mL of stock equivalent to 10 mg/mL free base .

-

Total Base Required:

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Calculation:

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Action: Weigh 114 mg of Etoxadrol HCl powder.

Materials & Equipment

-

Active Pharmaceutical Ingredient (API): Etoxadrol Hydrochloride (High Purity >98%).[1]

-

Vehicle: 0.9% Sodium Chloride Injection, USP (Saline) or Sterile Water for Injection (WFI).[1]

-

Note: Saline is preferred for isotonicity; WFI is preferred if high concentrations (>50 mg/mL) are needed to avoid common ion effect, though rare with this salt.[1]

-

-

Filtration: 0.22 µm PES (Polyethersulfone) syringe filter.[1]

-

Why PES? Low protein binding and high chemical compatibility with amine salts compared to Nylon.[1]

-

-

Container: Amber glass vials (Type I borosilicate) to protect from light.

-

Instrumentation: Analytical balance (±0.1 mg), Vortex mixer, pH meter (micro-probe).

Protocol: Preparation of Stock Solution (10 mg/mL Base Eq.)

This protocol describes the preparation of a 10 mg/mL (base equivalent) stock solution. This concentration allows for flexible dosing in rodents (e.g., 10–20 mg/kg) with manageable injection volumes.[1]

Step 1: Weighing

-

Weigh 114.0 mg of Etoxadrol HCl into a sterile, antistatic weighing boat.

-

Transfer quantitatively to a clean, dry 15 mL polypropylene tube or volumetric flask.

Step 2: Dissolution (The "Wetting" Phase)

-

Add approximately 80% of the final volume (8 mL) of 0.9% Sterile Saline.

-

Vortex vigorously for 1–2 minutes.

-

Observation: The powder should dissolve completely to form a clear, colorless solution.[1]

Step 3: pH Check & Volume Adjustment

-

Check pH using a micro-probe.[1]

-

Expected pH: 4.5 – 6.0 (Native pH of the salt in saline).[1]

-

Action: If pH is within this range, DO NOT ADJUST . The body's buffering capacity will neutralize the small volume upon injection.[1]

-

Warning: If pH < 3.0, buffer slightly with dilute NaOH (0.1 N) to pH ~5.[1]0. Stop if solution becomes cloudy (precipitation risk).[1][4]

-

-

Add 0.9% Saline to bring the total volume to exactly 10.0 mL .

-

Invert 5 times to mix.

Step 4: Sterilization (Cold Filtration)[1]

-

Draw the solution into a sterile syringe (10-20 mL capacity).

-

Attach a 0.22 µm PES syringe filter .

-

Discard the first 0.5 mL of filtrate (saturates the filter membrane).[1]

-

Filter the remaining solution into a sterile, amber crimp-top vial.

-

Seal immediately.

Visualization: Workflow & Decision Logic

Figure 1: Step-by-step workflow for the preparation of sterile Etoxadrol HCl injectable solution.[1] Note the critical visual checkpoint to ensure complete solubilization before filtration.

Quality Control & Stability

Stability Profile

Etoxadrol HCl in aqueous solution is susceptible to hydrolysis and oxidation over long periods, though it is relatively stable compared to ester-based anesthetics.[1]

-

Storage: 2°C to 8°C (Refrigerated).

-

Shelf Life: 14 days (conservative) to 30 days if prepared aseptically.[1]

-

Light Sensitivity: Moderate.[1] Always use amber vials or wrap clear vials in foil.

QC Checklist

Before administration to animals, verify:

-

Clarity: Solution must be free of particulate matter.[1][4][5]

-

Color: Solution should be colorless. Yellowing indicates oxidation.[1]

-

pH: Confirm pH is 4.5 – 6.0.

-

Sterility: If stored >24 hours, re-filter or use aseptic technique to withdraw doses.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14208380, Etoxadrol.[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20056543, Etoxadrol hydrochloride.[1] Retrieved from [Link][1]

-

Thurkauf, A., et al. (1988). Synthesis, absolute configuration, and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist.[6] Journal of Medicinal Chemistry, 31(12), 2257-2263.[1][6] (Contextual grounding for chemical structure and properties).

Sources

- 1. Etoxadrol | C16H23NO2 | CID 14208380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etoxadrol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Solubility of etoxadrol hydrochloride in saline vs water

Application Note: Comparative Solubility Profiling of Etoxadrol Hydrochloride

Executive Summary

This Application Note provides a rigorous protocol for determining the equilibrium solubility of Etoxadrol Hydrochloride (CL-1848C) , a dissociative anesthetic and NMDA antagonist. The guide addresses the critical formulation challenge of differentiating solubility in Water for Injection (WFI) versus Normal Saline (0.9% NaCl) .

While Etoxadrol HCl is highly water-soluble, the presence of chloride ions in saline can theoretically suppress solubility via the Common Ion Effect . Furthermore, the pH difference between unbuffered water and saline (pH ~5.5) can influence the dissolution kinetics of the piperidine moiety. This protocol outlines a "Gold Standard" Saturation Shake-Flask method coupled with HPLC-UV quantification to generate precise solubility data necessary for safe IV formulation.

Theoretical Framework

Chemical Identity & Dissolution Thermodynamics

-

Compound: Etoxadrol Hydrochloride (C16H23NO2·HCl)

-

MW: 297.82 g/mol

-

Structure: A dioxolane derivative containing a piperidine ring.[1] The basic nitrogen in the piperidine ring (pKa ~9-10) is protonated to form the hydrochloride salt.

The Common Ion Effect

In pure water, Etoxadrol HCl dissociates completely until saturation:

In 0.9% Saline , the solvent already contains 0.154 M Cl⁻ . According to Le Chatelier’s principle, this pre-existing concentration of chloride ions shifts the equilibrium to the left, potentially reducing the solubility of the drug salt (

-

Scenario A (High Solubility): If Etoxadrol HCl solubility is >50 mg/mL (>0.16 M), the chloride contributed by the drug exceeds that of saline. The effect will be minimal.

-

Scenario B (Moderate Solubility): If solubility is <10 mg/mL, the 0.154 M Cl⁻ from saline dominates the equilibrium, significantly suppressing solubility.

pH Considerations

-

Water (WFI): pH varies (5.0–7.0) and is easily shifted by the drug.[3] Etoxadrol HCl is a salt of a weak base and strong acid; dissolving it will lower the pH, maintaining high solubility.

-

Saline: pH is typically 4.5–7.0 but has slightly more ionic strength.

-

Risk: If the pH rises (e.g., buffered saline), the free base may precipitate. This protocol uses unbuffered saline to mimic clinical reconstitution.

Experimental Protocol: Saturation Shake-Flask Method

Objective: Quantify equilibrium solubility at 25°C (Storage) and 37°C (Physiological).

Materials & Reagents

-

API: Etoxadrol Hydrochloride (Reference Standard grade, >99% purity).

-

Solvent A: Water for Injection (WFI) or HPLC-grade water.

-

Solvent B: 0.9% Sodium Chloride Injection (USP grade).

-

Filters: 0.45 µm PVDF syringe filters (Low protein binding). Note: Nylon is avoided due to potential amine adsorption.

-

Equipment: Orbital Shaker (temperature controlled), HPLC system with UV detector.

Workflow Diagram

Figure 1: Step-by-step workflow for determining equilibrium solubility ensuring saturation is maintained.

Detailed Procedure

Step 1: Preparation of Saturated Solutions

-

Label 6 glass vials (clear, Type I glass):

-

3x Water (Triplicate)

-

3x Saline (Triplicate)[4]

-

-

Add 10 mL of respective solvent to each vial.

-

Add Etoxadrol HCl in increments. Estimated starting point: 100 mg.[5]

-

Vortex for 1 minute.

-

Critical Check: If the solution becomes clear, add more solid until a visible precipitate remains at the bottom. Solubility cannot be measured if the solid phase is depleted.

Step 2: Equilibration

-

Place vials in an orbital shaker incubator.

-

Set agitation to 100 RPM (gentle mixing to avoid emulsion formation).

-

Incubate for 24 hours .

-

Optional Validation: For precise kinetics, sample at 24h, 48h, and 72h to ensure equilibrium plateau.

Step 3: Sampling & Filtration

-

Remove vials and let stand for 1 hour to allow gross sedimentation.

-

Using a plastic syringe, withdraw ~2 mL of supernatant.

-

Attach a 0.45 µm PVDF filter .

-

Pre-saturation Step: Push 1 mL through the filter to waste (this saturates the filter membrane sites to prevent drug loss).

-

Collect the subsequent filtrate into a clean HPLC vial.

Step 4: Dilution

-

Note: Saturated solutions of HCl salts can be extremely concentrated (>100 mg/mL).

-

Perform a 1:1000 dilution initially using Mobile Phase as the diluent.

-

Example: 10 µL filtrate + 9.99 mL Mobile Phase.

-

Analytical Method (HPLC-UV)

Since a specific compendial method for Etoxadrol is not standard, the following generic method for piperidine-based hydrochloride salts is recommended.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm | Standard RP stationary phase for lipophilic amines. |

| Mobile Phase | 60% Buffer : 40% Acetonitrile | Organic modifier adjusts retention; Buffer controls ionization. |

| Buffer Prep | 20 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid. | Critical: Low pH ensures the piperidine nitrogen is fully protonated ( |

| Flow Rate | 1.0 mL/min | Standard flow.[6] |

| Wavelength | 215 nm or 254 nm | 215 nm captures the peptide/amide backbone; 254 nm captures the phenyl ring. |

| Injection Vol | 10 µL | Standard loop size. |

| Run Time | 10 - 15 minutes | Etoxadrol is moderately lipophilic; expect elution at 4-8 mins. |

Data Analysis & Interpretation

Calculation

Calculate the concentration (

Assessing the Common Ion Effect

Compare the mean solubility in Water (

-

SSR < 5%: No clinical significance. Formulation in saline is interchangeable with water.

-

SSR > 15%: Significant common ion effect. Formulation strategy must account for "Salting Out" risks. Recommendation: Reconstitute in WFI, then dilute into Saline.

Conceptual Visualization

Figure 2: Mechanism of Solubility Suppression. In Saline, excess Chloride ions drive the equilibrium back toward the solid form (Le Chatelier's Principle).

References

-

Thurkauf, A., et al. (1988).[5][7] "Synthesis, absolute configuration, and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist."[5][7] Journal of Medicinal Chemistry, 31(12), 2257-2263.[5][7] Link

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Tang, A. H., et al. (1973).[5] "Analgetic activities of etoxadrol in the rhesus monkey and in mice." Anesthesia & Analgesia, 52(4), 577-583.[5] Link

-

PubChem Compound Summary. (2023). "Etoxadrol Hydrochloride."[1][4][8] National Center for Biotechnology Information. Link

Sources

- 1. Etoxadrol hydrochloride | C16H24ClNO2 | CID 20056543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Etoxadrol - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Etoxadrol [chemeurope.com]

- 8. GSRS [gsrs.ncats.nih.gov]

Application Note: Etoxadrol Hydrochloride in Discriminative Stimulus Effects Studies

This Application Note provides a comprehensive technical guide for using Etoxadrol Hydrochloride in discriminative stimulus effects studies. It is designed for researchers in behavioral pharmacology and drug development.

Abstract

Etoxadrol hydrochloride is a potent, long-acting dissociative anesthetic that functions as a high-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Unlike competitive antagonists, etoxadrol binds to the phencyclidine (PCP) site within the ion channel, blocking cation flux in a use-dependent manner. In drug discrimination paradigms, etoxadrol is utilized to model psychosis, evaluate the abuse liability of novel dissociative agents, and map the pharmacological distinctiveness of the PCP binding site. This guide outlines the protocols for preparing etoxadrol, establishing it as a discriminative stimulus, and conducting substitution testing in rodent models.

Pharmacological Mechanism

Etoxadrol shares structural and functional similarities with phencyclidine (PCP) and ketamine but is chemically distinct as a dioxolane derivative. Its primary mechanism involves binding to the "PCP site" located deep within the NMDA receptor ion channel.[1]

Mechanism of Action Diagram

The following diagram illustrates the binding site of Etoxadrol relative to the Magnesium block and Glutamate recognition site.

Caption: Etoxadrol blocks the open NMDA channel by binding to the PCP site, preventing ion flux even when glutamate is bound.[1][2]

Experimental Design & Protocols

Drug Preparation

Etoxadrol is most commonly supplied as the hydrochloride salt (Etoxadrol HCl), which renders it water-soluble.

-

Vehicle: 0.9% Sterile Saline (Physiological Saline).

-

Solubility: Highly soluble in saline; no co-solvents (e.g., DMSO, Tween) are typically required for standard doses.

-

Stability: Solutions should be prepared fresh daily or stored at 4°C for no more than 1 week.

-

Route of Administration: Intraperitoneal (IP) is standard for rats; Intramuscular (IM) for primates.

Preparation Table:

| Concentration (mg/mL) | Target Dose (mg/kg) | Injection Volume (mL/kg) | Preparation Instructions |

| 1.0 | 1.0 | 1.0 | Dissolve 10 mg Etoxadrol HCl in 10 mL Saline. Vortex 30s. |

| 2.0 | 2.0 | 1.0 | Dissolve 20 mg Etoxadrol HCl in 10 mL Saline. Vortex 30s. |

| 4.0 | 4.0 | 1.0 | Dissolve 40 mg Etoxadrol HCl in 10 mL Saline. Vortex 30s. |

Subjects & Apparatus

-

Subjects: Male Sprague-Dawley or Long-Evans rats (250–300g start weight). Food restricted to maintain 85% free-feeding weight.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (Left/Right), a house light, and a food pellet dispenser.

Protocol: Establishing the Discriminative Stimulus

This protocol trains subjects to discriminate the interoceptive effects of Etoxadrol from Saline.

Training Dose: 2.0 – 4.0 mg/kg (IP), administered 15–30 minutes prior to the session. Note: Etoxadrol is potent.[3] If sedation occurs at 4.0 mg/kg, reduce to 2.0 mg/kg.

Workflow Diagram:

Caption: Step-by-step operant training workflow from habituation to substitution testing.

Step-by-Step Procedure:

-

Habituation: Train rats to press a lever for food reinforcement (FR1 schedule) without drug.

-

Errorless Training:

-

Drug Days (D): Inject Etoxadrol. Only the "Drug Lever" is active.

-

Saline Days (S): Inject Saline. Only the "Saline Lever" is active.

-

Schedule: Double alternation (D, D, S, S) or semi-random (D, S, S, D, S).

-

-

Discrimination Training:

-

Testing Criteria:

-

Subjects must satisfy criteria for 3-5 consecutive sessions before testing.

-

Criteria: >85% correct lever selection in the first fixed ratio (First Fixed Ratio Accuracy) and >90% accuracy for the total session.

-

Protocol: Substitution Testing

Once trained, Etoxadrol can be used to test novel compounds for "PCP-like" effects.

-

Test Sessions: Conducted once or twice a week (e.g., Tuesday/Friday), interspersed with training maintenance days.

-

Procedure:

-

Data Calculation:

-

% Drug Lever Responding: (Responses on Drug Lever / Total Responses) * 100.

-

Response Rate: Responses per second (measure of sedation/motor toxicity).

-

Data Analysis & Interpretation

Quantitative Metrics

-

Full Substitution: >80% responding on the Etoxadrol-associated lever. Indicates the test drug produces a subjective state indistinguishable from Etoxadrol.

-

Partial Substitution: 20% – 80% responding.

-

No Substitution: <20% responding (Saline-like).

-

ED50 (Effective Dose 50): Calculated using log-probit analysis for drugs that show full substitution.

Comparative Potency (Reference Data)

When testing Etoxadrol in animals trained to PCP (2.0 mg/kg) , Etoxadrol typically fully substitutes.

| Compound | Relative Potency (vs. PCP) | Duration of Action |

| Etoxadrol | ~1.0 - 1.5x | Long (>2 hrs) |

| PCP | 1.0x (Reference) | Moderate |

| Ketamine | 0.2 - 0.5x | Short (<45 min) |

| Dexoxadrol | ~1.0x | Long |

Note: Etoxadrol is stereoselective; the (+)-isomer (dexoxadrol) is generally the active form in the racemate, though etoxadrol itself refers to the specific dioxolane structure.

Safety & Handling

-